ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This intermediate is synthesized by reacting ethyl bromoacetate with thiourea, followed by cyclization with bromine .
The next step involves the coupling of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with N-(cyclohexylcarbonyl)leucine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: A precursor in the synthesis of the target compound.
N-(cyclohexylcarbonyl)leucine: Another precursor used in the synthesis.
Uniqueness
Ethyl (2-{[N-(cyclohexylcarbonyl)leucyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the thiazole ring, along with the cyclohexylcarbonyl and leucyl moieties, contributes to its diverse pharmacological properties .
Properties
Molecular Formula |
C20H31N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H31N3O4S/c1-4-27-17(24)11-15-12-28-20(21-15)23-19(26)16(10-13(2)3)22-18(25)14-8-6-5-7-9-14/h12-14,16H,4-11H2,1-3H3,(H,22,25)(H,21,23,26) |
InChI Key |
XHCRMYUFQXKUJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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